Home > Products > Screening Compounds P40020 > Amyloid |A-Protein (1-12)
Amyloid |A-Protein (1-12) -

Amyloid |A-Protein (1-12)

Catalog Number: EVT-12529756
CAS Number:
Molecular Formula: C61H85N17O23
Molecular Weight: 1424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyloid A-Protein (1-12) is a specific fragment of the amyloid precursor protein, primarily associated with amyloid diseases, including Alzheimer's disease. This peptide is part of a larger family of amyloid proteins that aggregate into fibrillar structures characterized by a β-sheet secondary structure. The formation of these aggregates can lead to various pathological conditions, making the study of A-Protein (1-12) crucial for understanding amyloidogenesis and developing therapeutic strategies.

Source

Amyloid A-Protein is derived from the proteolytic processing of the amyloid precursor protein. This process involves the action of enzymes known as secretases, which cleave the precursor protein to release amyloid peptides. The specific fragment A-Protein (1-12) is significant in studies related to its aggregation properties and its role in amyloid diseases.

Classification

A-Protein (1-12) falls under the category of amyloid peptides, which are classified based on their structural characteristics and their association with diseases. These peptides are known for their ability to misfold and aggregate, forming insoluble fibrils that are implicated in neurodegenerative disorders.

Synthesis Analysis

Methods

The synthesis of Amyloid A-Protein (1-12) can be achieved through several methods, including:

  1. Chemical Synthesis: Solid-phase peptide synthesis is commonly used to create short peptides like A-Protein (1-12). This method allows for precise control over the sequence and modifications of the peptide.
  2. Recombinant DNA Technology: This method involves cloning the gene encoding the peptide into an expression vector, which is then introduced into a suitable host (e.g., bacteria or yeast) for production.
  3. Cell-Free Protein Synthesis: Recent advancements have introduced cell-free systems that allow for the rapid synthesis of proteins without living cells. This method can facilitate the incorporation of isotopes for NMR studies, enhancing structural analysis capabilities .

Technical Details

The choice of synthesis method often depends on the desired purity and yield. Chemical synthesis enables high purity but may be limited by scale, while recombinant methods can produce larger quantities but may require extensive purification steps.

Molecular Structure Analysis

Structure

The molecular structure of Amyloid A-Protein (1-12) is characterized by its propensity to adopt a β-sheet configuration upon aggregation. Studies using nuclear magnetic resonance spectroscopy have revealed that this peptide can exist in multiple conformations, transitioning between α-helical and β-sheet structures depending on environmental conditions .

Data

The structural data indicate that the A-Protein (1-12) fragment contains critical residues that contribute to its amyloidogenic properties. The specific arrangement of amino acids facilitates intermolecular hydrogen bonding, leading to fibril formation. Computational models suggest that segments within this peptide are particularly prone to aggregation, highlighting potential "hot spots" for amyloid formation .

Chemical Reactions Analysis

Reactions

Amyloid A-Protein (1-12) undergoes several key reactions during its aggregation process:

  1. Nucleation: Initial formation of small aggregates or nuclei from monomeric peptides.
  2. Elongation: Addition of monomers to existing aggregates, leading to fibril growth.
  3. Maturation: Stabilization of fibrillar structures through lateral interactions among protofilaments.

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature, pH, and concentration of the peptide. Experimental studies often employ techniques like fluorescence spectroscopy and circular dichroism to monitor these processes in real-time .

Mechanism of Action

Process

The mechanism by which Amyloid A-Protein (1-12) contributes to disease involves its aggregation into toxic oligomers and fibrils that disrupt cellular function. The process typically includes:

  1. Misfolding: Under certain conditions, the peptide misfolds, exposing hydrophobic regions that promote aggregation.
  2. Oligomer Formation: Small aggregates form initially, which may be more toxic than mature fibrils.
  3. Fibril Formation: These oligomers further aggregate into larger fibrils that accumulate in tissues, leading to cellular dysfunction and death.

Data

Research indicates that specific sequences within A-Protein (1-12) are critical for its aggregation propensity, with studies identifying key residues responsible for initiating these processes .

Physical and Chemical Properties Analysis

Physical Properties

Amyloid A-Protein (1-12) exhibits distinctive physical properties:

  • Fibrillar Morphology: Characterized by a diameter typically ranging from 7–13 nm.
  • Solubility: Generally low solubility in aqueous solutions due to hydrophobic interactions.

Chemical Properties

Chemically, this peptide displays:

  • Hydrophobicity: High hydrophobic character, facilitating aggregation.
  • Stability: The stability of aggregated forms is influenced by environmental factors such as pH and ionic strength.

Relevant analyses often include circular dichroism spectroscopy to assess secondary structure changes during aggregation .

Applications

Scientific Uses

Amyloid A-Protein (1-12) serves several important roles in scientific research:

  1. Disease Modeling: Used in models to study amyloid diseases such as Alzheimer's disease.
  2. Therapeutic Development: Investigated as a target for drug design aimed at preventing or reversing amyloid aggregation.
  3. Biomarker Research: Potentially useful as a biomarker for diagnosing amyloidosis-related conditions.

Properties

Product Name

Amyloid |A-Protein (1-12)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C61H85N17O23

Molecular Weight

1424.4 g/mol

InChI

InChI=1S/C61H85N17O23/c1-29(2)49(60(100)101)78-55(95)38(16-18-46(84)85)73-56(96)39(21-32-11-13-34(80)14-12-32)70-44(81)26-67-52(92)43(27-79)77-59(99)42(24-48(88)89)76-58(98)41(22-33-25-65-28-68-33)75-53(93)36(10-7-19-66-61(63)64)72-57(97)40(20-31-8-5-4-6-9-31)74-54(94)37(15-17-45(82)83)71-50(90)30(3)69-51(91)35(62)23-47(86)87/h4-6,8-9,11-14,25,28-30,35-43,49,79-80H,7,10,15-24,26-27,62H2,1-3H3,(H,65,68)(H,67,92)(H,69,91)(H,70,81)(H,71,90)(H,72,97)(H,73,96)(H,74,94)(H,75,93)(H,76,98)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)(H4,63,64,66)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1

InChI Key

PGDMZNKMGSIEOT-ZAHQXZHISA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.